molecular formula C26H24F3N3O4 B1683379 UK-500001 CAS No. 582332-31-8

UK-500001

Cat. No.: B1683379
CAS No.: 582332-31-8
M. Wt: 499.5 g/mol
InChI Key: OHIUQAZROSYCMC-UHFFFAOYSA-N
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Description

UK-500001 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory responses. This compound has demonstrated significant anti-inflammatory activity and has been explored for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UK-500001 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

UK-500001 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often studied to identify compounds with improved efficacy and reduced side effects .

Scientific Research Applications

UK-500001 has been extensively studied for its scientific research applications, including:

Mechanism of Action

UK-500001 exerts its effects by inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to the suppression of inflammatory cytokine production and the reduction of inflammation. The molecular targets include various isoforms of phosphodiesterase 4, and the pathways involved are primarily related to the regulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UK-500001 is unique in its potent inhibitory activity against multiple isoforms of phosphodiesterase 4, including PDE4D3, PDE4B2, PDE4A4, and PDE4C2. This broad-spectrum inhibition contributes to its robust anti-inflammatory effects. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .

Properties

CAS No.

582332-31-8

Molecular Formula

C26H24F3N3O4

Molecular Weight

499.5 g/mol

IUPAC Name

2-(3,4-difluorophenoxy)-5-fluoro-N-[4-[(2-hydroxy-5-methylbenzoyl)amino]cyclohexyl]pyridine-3-carboxamide

InChI

InChI=1S/C26H24F3N3O4/c1-14-2-9-23(33)19(10-14)24(34)31-16-3-5-17(6-4-16)32-25(35)20-11-15(27)13-30-26(20)36-18-7-8-21(28)22(29)12-18/h2,7-13,16-17,33H,3-6H2,1H3,(H,31,34)(H,32,35)

InChI Key

OHIUQAZROSYCMC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F

Appearance

Solid powder

582332-31-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UK-500,001;  UK500,001;  UK 500,001;  UK-500001;  UK500001;  UK 500001.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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